molecular formula C19H14BrN3O5 B12311328 9-Bromo-10-hydroxycamptothecin

9-Bromo-10-hydroxycamptothecin

Cat. No.: B12311328
M. Wt: 444.2 g/mol
InChI Key: HDLREYPVTCMZAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-hydroxycamptothecin typically involves the bromination of 10-hydroxycamptothecin. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 9-Bromo-10-hydroxycamptothecin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-Bromo-10-hydroxycamptothecin has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 9-Bromo-10-hydroxycamptothecin is the inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By stabilizing the enzyme-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis in cancer cells . Additionally, the bromine and hydroxyl groups enhance the compound’s binding affinity and specificity to the enzyme .

Comparison with Similar Compounds

Uniqueness: 9-Bromo-10-hydroxycamptothecin stands out due to its enhanced biological activity and solubility compared to its parent compound, 10-hydroxycamptothecin. The presence of the bromine atom increases its potency, making it a promising candidate for further drug development .

Properties

Molecular Formula

C19H14BrN3O5

Molecular Weight

444.2 g/mol

IUPAC Name

8-bromo-19-ethyl-19-hydroxy-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,8,10,15(20)-hexaene-7,14,18-trione

InChI

InChI=1S/C19H14BrN3O5/c1-2-19(27)11-4-13-15-8(3-9-12(22-15)5-21-16(24)14(9)20)6-23(13)17(25)10(11)7-28-18(19)26/h3-5,27H,2,6-7H2,1H3,(H,21,24)

InChI Key

HDLREYPVTCMZAO-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C(=O)NC=C5N=C4C3=C2)Br)O

Origin of Product

United States

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